4-methoxy-N-phenylaniline
Overview
Description
Synthesis Analysis
The synthesis of 4-methoxy-N-phenylaniline and related compounds typically involves the reduction of Schiff bases, a method that leads to the formation of compounds with complex molecular structures. For example, molecular structures of compounds synthesized via the Schiff bases reduction route have been reported, indicating the formation of compounds with asymmetric units in orthorhombic and monoclinic crystal systems, showcasing the diversity in the structural assembly of these molecules (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of 4-methoxy-N-phenylaniline derivatives has been characterized by techniques such as X-ray diffraction. These studies reveal that the compound and its derivatives can exhibit different crystal systems, indicating a significant degree of structural flexibility. This flexibility is often stabilized by intermolecular interactions, such as hydrogen bonding, which play a crucial role in determining the molecular conformation and packing in the crystal lattice (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
4-methoxy-N-phenylaniline serves as an important starting material for the synthesis of a wide range of compounds, including azo dyes and dithiocarbamate. The chemical reactivity of this compound is influenced by the presence of the methoxy and aniline groups, which can participate in various organic reactions, leading to the synthesis of compounds with diverse chemical properties and applications (Ajibade & Andrew, 2021).
Physical Properties Analysis
The physical properties of 4-methoxy-N-phenylaniline and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and intermolecular forces. Studies involving X-ray diffraction and DFT (Density Functional Theory) provide insights into the molecular conformation and the factors influencing the compound's physical properties.
Chemical Properties Analysis
The chemical properties of 4-methoxy-N-phenylaniline, including its reactivity towards various chemical agents and conditions, are pivotal for its utilization in chemical synthesis. The compound's electron-donating methoxy group and the electron-withdrawing phenyl group contribute to its unique chemical behavior, making it a versatile intermediate in organic synthesis.
- (Ajibade & Andrew, 2021) - This study presents the molecular structures of 4-methoxy-N-phenylaniline derivatives, synthesized via Schiff bases reduction route, highlighting their crystal systems and intermolecular interactions.
Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: 4-methoxy-N-phenylaniline is used as a reagent in the N-Arylation of amines with arylboronic acids under solvent-free conditions .
- Methods of Application or Experimental Procedures: The reaction involves a mixture of substrate arylboronic acid, p-methylaniline, Cu(OAc)2·H2O, K2CO3, and silica gel. This mixture is added to a screw-capped stainless steel vial, along with stainless steel balls, and then placed in an AGO-2 planetary-centrifugal mill. The contents are ball milled, and at the end of the experiment, the reaction mixture is dissolved in ethyl ether, washed with brine, and the organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to give a residue. This residue is then purified by column chromatography on silica gel .
- Summary of Results or Outcomes: The desired product, 4-methyl-N-phenylaniline, is obtained through this process .
Application in Perovskite Solar Cells
- Specific Scientific Field: Materials Chemistry .
- Summary of the Application: 4-methoxy-N-phenylaniline is used in the design of self-assembled molecules (SAMs) for efficient and stable perovskite solar cells . The unique molecular structure of SAMs offers the possibility to tune the different parts of the molecule by precise design of its components to achieve desirable energy levels and molecular dipoles to facilitate the charge transfer .
- Methods of Application or Experimental Procedures: The application of SAMs as selective contacts emerges as a promising route to achieve high performance perovskite solar cells with the advantage of low material consumption, longer lifetimes, and reduced interfacial non-radiative recombination . The specific method of application would depend on the design of the SAM and the specific requirements of the solar cell.
- Summary of Results or Outcomes: The use of 4-methoxy-N-phenylaniline in the design of SAMs can lead to high performance perovskite solar cells .
Application in Hole-Transporting Materials for Perovskite Solar Cells
- Specific Scientific Field: Nanomaterials .
- Summary of the Application: 4-methoxy-N-phenylaniline is used as an electron-donating moiety in the design of self-assembled monolayer-based hole-transporting materials (HTMs) for perovskite solar cells .
- Methods of Application or Experimental Procedures: The specific method of application would depend on the design of the HTM and the specific requirements of the solar cell. The selection of anchoring groups is key to design the synthetic procedure of SAM-based HTMs .
- Summary of Results or Outcomes: The use of 4-methoxy-N-phenylaniline in the design of HTMs can lead to improved performance of perovskite solar cells .
Application in Optical Applications
- Specific Scientific Field: Materials Science .
- Summary of the Application: 4-methoxy-2-nitroaniline single crystal, which can be derived from 4-methoxy-N-phenylaniline, is used for optical applications . The high-intensity emission peak was observed around 599 nm .
- Methods of Application or Experimental Procedures: The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .
- Summary of Results or Outcomes: The 4-methoxy-2-nitroaniline single crystal possessing the self-defocusing performance might serve as an excellent candidate for application in the protection of optical sensors .
Application in Bioimaging
- Specific Scientific Field: Biotechnology .
- Summary of the Application: 4-methoxy-N-phenylaniline is used in the design of two-photon absorbing AIEgens for bioimaging . These AIEgens are specifically optimized for two-photon absorption .
- Methods of Application or Experimental Procedures: The specific method of application would depend on the design of the AIEgen and the specific requirements of the bioimaging application .
- Summary of Results or Outcomes: The use of 4-methoxy-N-phenylaniline in the design of AIEgens can lead to improved performance in bioimaging applications .
Safety And Hazards
Future Directions
The future directions for the use of 4-methoxy-N-phenylaniline could involve its application in the synthesis of dyes and other chemical compounds. Its role as a key intermediate in the synthesis of fluoran dye suggests potential applications in thermal- or pressure-sensitive recording systems and light-resistant anthracene-type fluorescent colorants .
properties
IUPAC Name |
4-methoxy-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHGSIGHEBGGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153017 | |
Record name | N-Phenyl-p-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-phenylaniline | |
CAS RN |
1208-86-2 | |
Record name | N-(4-Methoxyphenyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenyl-p-anisidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1208-86-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phenyl-p-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-p-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.